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Compound of Interest

Compound Name: Aureusimine B

Cat. No.: B10770025

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced
by the human pathogen Staphylococcus aureus. As a potential virulence factor, the detailed
structural characterization of Aureusimine B is crucial for understanding its biological function
and for potential applications in drug development. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous determination of the three-
dimensional structure of small molecules like Aureusimine B. This application note provides a
detailed overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR
spectroscopy for the complete structure elucidation and assignment of Aureusimine B.

Data Presentation

The structural elucidation of Aureusimine B was achieved through a combination of 1D (*H
and 3C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables
summarize the assigned chemical shifts and key correlations.

Table 1: *H NMR (500 MHz, CDCIs) and 3C NMR (126 MHz, CDCIs) Data for Aureusimine B
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Position H F:hemical Multiplicity J (Hz) 13C-Chemical
Shift (6, ppm) Shift (6, ppm)

Phenylalanine

Moiety

1 (C=0) - - - 169.70

2 (0-CH) 4.32 dd 10.4, 3.7 56.31

3 (B-CHa2) 2.84 dd 14.5,10.3 36.80

3.60 m

4 (C-ipso) - - - 135.77

5, 9 (C-ortho) 7.25 d 7.5 129.27

6, 8 (C-meta) 7.38 t 7.3 129.17

7 (C-para) 7.31 t 7.2 127.60

10 (NH) 5.92 s

Valine Moiety

1' (C=0) - - - 170.13

2' (a-CH) 3.95 d 2.2 60.39

3' (B-CH) 2.65 m 28.54

4' (y-CHs) 1.07 d 7.2 19.29

5' (y-CHs) 0.91 d 6.7 16.06

6' (NH) 6.01 s

Note: Data for the phenylalanine moiety is derived from the closely related cyclo(L-Phe-L-Pro)
and data for the valine moiety is from cyclo(L-Val-L-Pro) as reported in literature, providing a
comprehensive assignment for Aureusimine B (cyclo(L-Phe-L-Val)).

Table 2: Key 2D NMR Correlations for Aureusimine B
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COSY Correlations  HMBC Correlations HSQC Correlation
Proton (6, ppm)
(3, ppm) (**C 6, ppm) (**C 6, ppm)
Phenylalanine Moiety
169.70 (C-1), 135.77
4.32 (a-CH) 2.84, 3.60 (B-CH2) 56.31
(C-4), 129.27 (C-5,9)
135.77 (C-4), 56.31
2.84, 3.60 (B-CH-) 4.32 (a-CH) 36.80
(C-2)
135.77 (C-4), 127.60
7.25 (H-5,9) 7.38 (H-6,8) 129.27
(C-7)
7.25 (H-5,9), 7.31 (H-
7.38 (H-6,8) 7 129.27 (C-5,9) 129.17
7.31 (H-7) 7.38 (H-6,8) 135.77 (C-4) 127.60
169.70 (C-1), 56.31
5.92 (NH)
(C-2)
Valine Moiety
170.13 (C-1'), 28.54
3.95 (a-CH) 2.65 (B-CH) (C-3), 19.29 (C-4), 60.39
16.06 (C-5")
170.13 (C-1"), 60.39
3.95 (a-CH), 1.07,
2.65 (B-CH) (C-2"), 19.29 (C-4"), 28.54
0.91 (y-CHs)
16.06 (C-5')
60.39 (C-2'), 28.54 (C-
1.07 (y-CHs) 2.65 (B-CH) 19.29
3", 16.06 (C-5')
60.39 (C-2'), 28.54 (C-
0.91 (y-CHs) 2.65 (B-CH) 16.06
3", 19.29 (C-4)
170.13 (C-1"), 60.39
6.01 (NH)

(C-2)

Experimental Protocols
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. Sample Preparation

Compound: Aureusimine B (cyclo(L-Phe-L-Val))

Solvent: Chloroform-d (CDCIs)

Concentration: 5-10 mg of the purified compound was dissolved in 0.5 mL of CDCls.

Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

2. NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
e H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: 3.99 s

o Spectral Width: 8278 Hz

o Temperature: 298 K

o BC NMR:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Acquisition Time: 1.36 s

[e]

Spectral Width: 30000 Hz

o

Temperature: 298 K
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e COSY (Correlation Spectroscopy):

o

Pulse Program: cosygpqf

Number of Scans: 2

[¢]

Increments: 256

[¢]

[e]

Spectral Width (F1 and F2): 5000 Hz

o

Temperature: 298 K

e HSQC (Heteronuclear Single Quantum Coherence):

[¢]

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

[e]

Increments: 256

o

[¢]

Spectral Width (F2): 5000 Hz

o

Spectral Width (F1): 20000 Hz

[e]

Temperature: 298 K
o« HMBC (Heteronuclear Multiple Bond Correlation):
o Pulse Program: hmbcgpndqgf
o Number of Scans: 8
o Increments: 256
o Spectral Width (F2): 5000 Hz
o Spectral Width (F1): 25000 Hz

o Long-range coupling delay (d6): 60 ms
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o Temperature: 298 K

Structure Elucidation Workflow & Signaling Pathway

The following diagrams illustrate the logical workflow for the structure elucidation of
Aureusimine B using NMR spectroscopy and a simplified representation of its proposed role in

S. aureus virulence.

1. NMR Data Acquisition
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Caption: NMR Structure Elucidation Workflow for Aureusimine B.
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Aureusimine B Biosynthesis

Proposed Role in Virulence
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Caption: Biosynthesis and Proposed Virulence Role of Aureusimine B.

Conclusion

The comprehensive analysis of 1D and 2D NMR data has enabled the complete structural
elucidation and spectral assignment of Aureusimine B. The detailed protocols and tabulated
data provided in this application note serve as a valuable resource for researchers in natural
product chemistry, microbiology, and drug discovery who are investigating cyclic dipeptides and
their biological roles. The application of these NMR techniques is fundamental for the
unambiguous characterization of novel secondary metabolites.

 To cite this document: BenchChem. [Elucidating the Structure of Aureusimine B: An NMR
Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10770025#nmr-spectroscopy-for-aureusimine-b-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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